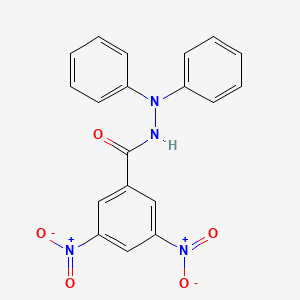![molecular formula C13H17NO3S B3844889 ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate
Vue d'ensemble
Description
Ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate is an ester compound featuring a thiazole ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is of interest due to its unique structure, which combines an ester functional group with a thiazole ring, making it a potential candidate for various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate can be achieved through a multi-step process involving the formation of the thiazole ring followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki–Miyaura coupling reaction, known for its mild and functional group-tolerant conditions, could be employed in the synthesis of the thiazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its ester and thiazole functionalities.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester group.
Mécanisme D'action
The mechanism by which ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and flavorings.
Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activities.
Uniqueness
Ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate is unique due to its combination of an ester group and a thiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-5-6-11(15)8-12-14-10(9-18-12)7-13(16)17-4-2/h3,5,9H,4,6-8H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUOZPBRSHCHI-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC(=O)CC=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)CC(=O)C/C=C/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844808.png)
![ethyl {2-[({[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3844810.png)

![N'-[(4-bromothiophen-2-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B3844820.png)
![1-(4-chlorobenzyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3844832.png)
![N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B3844835.png)
![1-{4-[4-(3-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844851.png)

![ethyl 2-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B3844874.png)
![O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate](/img/structure/B3844878.png)

![3-[1-[2-(3-chlorophenyl)acetyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B3844910.png)


